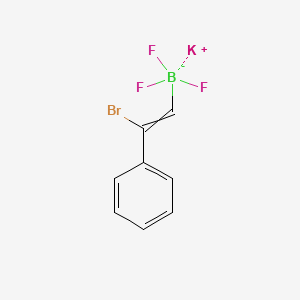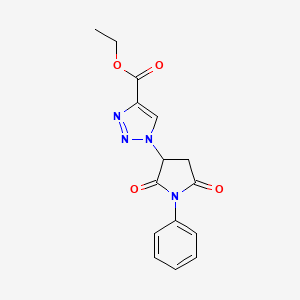![molecular formula C16H18F3NO3 B12498108 Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate](/img/structure/B12498108.png)
Methyl 2-cyclopentyl-3-oxo-3-{[3-(trifluoromethyl)phenyl]amino}propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a cyclopentyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Carbamoyl Intermediate: The reaction begins with the formation of the carbamoyl intermediate by reacting 3-(trifluoromethyl)aniline with a suitable carbamoylating agent under controlled conditions.
Cyclopentylation: The intermediate is then subjected to cyclopentylation using cyclopentyl bromide in the presence of a base such as potassium carbonate.
Esterification: The final step involves esterification of the resulting compound with methyl chloroacetate in the presence of a catalyst like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the carbamoyl group.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function. The cyclopentyl moiety contributes to the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-[3-(trifluoromethyl)phenyl]acetate: Similar structure but lacks the carbamoyl and cyclopentyl groups.
2-amino-2-[3-(trifluoromethyl)phenyl]acetic acid: Contains an amino group instead of the carbamoyl group.
3-(trifluoromethyl)phenylacetic acid: Lacks the ester and carbamoyl groups.
Uniqueness
Methyl 2-cyclopentyl-2-{[3-(trifluoromethyl)phenyl]carbamoyl}acetate is unique due to the combination of its trifluoromethyl, carbamoyl, and cyclopentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C16H18F3NO3 |
|---|---|
Peso molecular |
329.31 g/mol |
Nombre IUPAC |
methyl 2-cyclopentyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate |
InChI |
InChI=1S/C16H18F3NO3/c1-23-15(22)13(10-5-2-3-6-10)14(21)20-12-8-4-7-11(9-12)16(17,18)19/h4,7-10,13H,2-3,5-6H2,1H3,(H,20,21) |
Clave InChI |
CUEAQSJGBVEBKG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1CCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-{[(3-bromo-4-ethoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12498030.png)
![N-[2-(tert-butylsulfanyl)ethyl]-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12498035.png)
![2-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}-3-propyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12498036.png)
![4-hydroxy-5-(3-methylphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498055.png)

![Methyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12498077.png)
![ethyl 4-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)benzoate](/img/structure/B12498082.png)
![1-(Tert-butoxycarbonyl)-2-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidine-2-carboxylic acid](/img/structure/B12498094.png)
![1-[(3,5-Dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine](/img/structure/B12498101.png)
![N-(2,3-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12498114.png)

![N-[(2,4-dichlorophenyl)methyl]-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498120.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12498122.png)
![N-(3-chloro-4-methoxyphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12498126.png)
